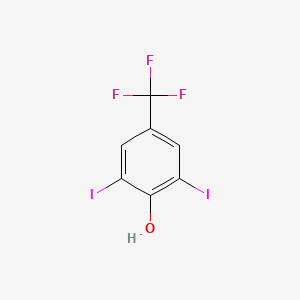

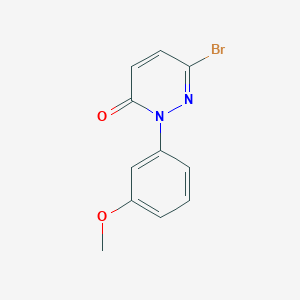

2,6-Diiodo-4-(trifluoromethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated phenols can be achieved through different methods. One approach involves the aromatization of cyclohexanones to produce 2,6-bis(trifluoroacetyl)phenols with various substituents at the 4-position, which is considered superior to traditional methods . Another method includes ortho-lithiation followed by reaction with electrophiles to yield 2-substituted 4-(trifluoromethyl)phenols, with the selectivity attributed to the directing effect of a protected hydroxy group . Additionally, a seven-stage synthesis route has been reported for the synthesis of 2,6-diformyl-4-trifluoromethylphenol, using a copper-mediated trifluoromethylation step .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the molecular geometry of a compound containing a 2,6-bis(trifluoromethyl)phenoxy group was analyzed using X-ray crystallography and compared with computational methods such as Hartree-Fock (HF) and density functional theory (DFT) . The structural peculiarities of synthesized phenols and their precursors were also discussed based on multinuclear NMR spectroscopy .

Chemical Reactions Analysis

Fluorinated phenols can undergo various chemical reactions. The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was shown to react with sugar azide via a click reaction to form a triazole ring, demonstrating the potential for novel synthetic pathways and applications . The reactivity of 2,4,6-tris(trifluoromethyl)phenols with compounds of main group and transition elements has also been explored, leading to the formation of various phenoxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenols are influenced by their molecular structure. The synthesis of electroactive phenol-based polymers, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, and their oxidative polymerization have been studied, with characterizations including thermal analysis, solubility tests, and electrical conductivity measurements . The crystal structure of 2,4,6-tri(α,α-dimethyl-benzyl) phenol was analyzed to determine the reactivity of the exocyclic C-C bonds, which can provide insights into the reactivity of similar compounds .

科学的研究の応用

Hydrogen Bonding and Molecular Geometry

- 2,6-Bis(trifluoromethyl)phenol, closely related to 2,6-Diiodo-4-(trifluoromethyl)phenol, has been studied for its hydrogen bonding properties and the geometrical consequences of these interactions. Quantum chemical computations revealed characteristic changes in molecular geometry due to OH⋯F hydrogen bonding, such as the lengthening of the C–F bond involved in the interaction and the shortening of the C–O bond, indicating significant structural alterations in these compounds (Kovács & Hargittai, 1998).

Synthetic Applications

- Synthesis techniques for derivatives of 2,6-bis(trifluoroacetyl)phenols, including various 4-substituted versions, have been developed. These fluorinated building blocks are significant for chemical synthesis, demonstrating improved methods compared to traditional approaches (Sevenard et al., 2008).

Metallochromic Properties

- Phenothiazine-containing cruciforms synthesized with 2,5-diiodo-1,4-phenylene and various aromatic alkynes exhibit notable metallochromic properties. These compounds show dramatic shifts in emission when exposed to metal triflates like magnesium triflate or zinc triflate, suggesting potential applications in array-type sensory applications for metal cations (Hauck et al., 2007).

Electronic and Photonic Applications

- Heteroleptic iridium(iii) complexes with 2',6'-bis(trifluoromethyl)-2,4'-bipyridine show potential for electronic and photonic applications. These complexes, with variations in ancillary ligands, exhibit significant emission properties and high electron mobility, making them promising candidates for organic light-emitting diodes (OLEDs) (Jing et al., 2017).

作用機序

Mode of Action

It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

特性

IUPAC Name |

2,6-diiodo-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3I2O/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTYBCBURDKLTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3I2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diiodo-4-(trifluoromethyl)phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorophenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2519228.png)

![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2519232.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)

![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2519247.png)